三氟硼酸钾(3-乙氧基丙基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

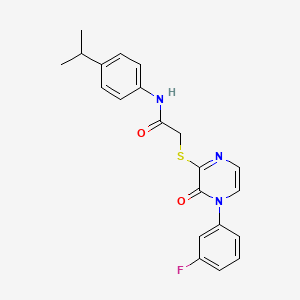

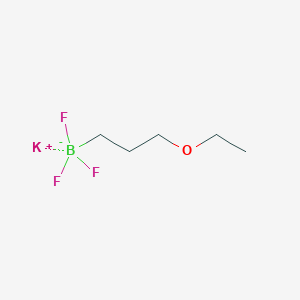

Potassium (3-ethoxypropyl)trifluoroborate is a special class of organoboron reagents . It has the molecular formula C5H11BF3KO and a molecular weight of 194.05. These reagents offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Synthesis Analysis

Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . The synthesis of these reagents often involves the use of boronic acids, boronate esters, and organoboranes .Molecular Structure Analysis

The molecular structure of Potassium (3-ethoxypropyl)trifluoroborate consists of a potassium ion (K+), a boron atom (B), three fluorine atoms (F3), an oxygen atom (O), and a 3-ethoxypropyl group (C5H11) .Chemical Reactions Analysis

Potassium trifluoroborates are used in a variety of chemical reactions. They are particularly useful in Suzuki–Miyaura-type reactions, which involve the formation of carbon-carbon bonds . They can also be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .科学研究应用

偶联反应催化剂

三氟硼酸钾(3-乙氧基丙基)是烯基三氟硼酸钾衍生物,用于铃木交叉偶联反应,这是一种用于有机合成的化学反应类型。这些反应涉及钯催化的烯基三氟硼酸钾与芳基或烯基卤化物或三氟甲磺酸酯的偶联。三氟硼酸酯以其稳定性而闻名,耐空气和水分,可长期储存。铃木交叉偶联反应通常以良好的产率进行,并且可以耐受多种官能团,这使得该过程在合成复杂有机化合物方面用途广泛且高效 (Molander & Rivero, 2002).

无金属有机转化

三氟硼酸钾在科学研究中的另一个应用涉及无金属转化,它为通常需要昂贵且敏感的过渡金属的方法提供了一种替代方案。例如,在布朗斯特酸存在下,三氟硼酸盐可以与原位生成的氧碳正离子快速反应。该过程已用于 2-乙氧基四氢呋喃与三氟硼酸钾盐的直接取代反应,突出了三氟硼酸钾在无金属有机合成中的潜力 (Fisher & Bolshan, 2016).

新型化合物的合成

三氟硼酸钾盐在各种新型化合物的合成中发挥了重要作用。例如,使用氨水对芳基三氟硼酸钾进行铜催化胺化反应证明了这些化合物在环境友好的条件下合成具有多种功能的芳基胺的用途 (Liesen et al., 2012)。类似地,由 SF5 取代的芳基三氟硼酸钾合成新型 SF5-苯胺和 SF5-芳基醚为药物发现和农用化学品提供了一个创建重要构建模块的途径 (Joliton & Carreira, 2015).

有机化学的进步

稳定三氟硼酸钾盐的开发为有机化学中的新方法铺平了道路,例如通过叠氮化物的 1,3-偶极环加成合成功能化有机三氟硼酸酯。这些方法扩展了有机化学家可用的工具包,允许创建多样且复杂的有机分子 (Molander & Ham, 2006).

作用机制

Target of Action

Potassium (3-ethoxypropyl)trifluoroborate is a type of organoboron reagent . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various organic reactions due to their electrophilic nature .

Mode of Action

The mode of action of Potassium (3-ethoxypropyl)trifluoroborate involves its interaction with aryl halides in the presence of a catalyst or under thermal conditions . This interaction leads to the construction of a carbon-carbon (C-C) bond . The process is part of the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The biochemical pathway primarily affected by Potassium (3-ethoxypropyl)trifluoroborate is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like Potassium (3-ethoxypropyl)trifluoroborate) with an aryl halide, facilitated by a palladium catalyst . The downstream effect of this pathway is the formation of biaryl compounds, which are important structures in various fields, including medicinal chemistry and materials science .

Pharmacokinetics

It’s worth noting that potassium (3-ethoxypropyl)trifluoroborate is a moisture- and air-stable organoboron reagent , which suggests that it may have good stability and potentially favorable bioavailability characteristics.

Result of Action

The result of the action of Potassium (3-ethoxypropyl)trifluoroborate is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of complex organic molecules. The ability of Potassium (3-ethoxypropyl)trifluoroborate to form these bonds under mild and functional group tolerant reaction conditions makes it a valuable tool in organic synthesis .

Action Environment

The action of Potassium (3-ethoxypropyl)trifluoroborate is influenced by environmental factors. It is moisture- and air-stable , which means it can maintain its reactivity under a wide range of environmental conditions. Furthermore, it is remarkably compliant with strong oxidative conditions , which can be advantageous in certain chemical reactions. These properties enhance the compound’s action, efficacy, and stability in various environments.

安全和危害

While specific safety and hazard information for Potassium (3-ethoxypropyl)trifluoroborate is not available, similar compounds like Potassium (3-methylphenyl)trifluoroborate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

未来方向

Potassium trifluoroborates, including Potassium (3-ethoxypropyl)trifluoroborate, are expected to continue playing a significant role in chemical synthesis, particularly in Suzuki–Miyaura-type reactions . Their stability and versatility make them valuable reagents in a variety of C–C bond-forming reactions . Future research will likely focus on expanding their applications and improving the efficiency and selectivity of the reactions they are involved in .

属性

IUPAC Name |

potassium;3-ethoxypropyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BF3O.K/c1-2-10-5-3-4-6(7,8)9;/h2-5H2,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBVXGBTLDTZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCOCC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3-ethoxypropyl)trifluoroborate | |

CAS RN |

1612215-44-7 |

Source

|

| Record name | potassium (3-ethoxypropyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2632179.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2632180.png)

![8-fluoro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2632184.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2632186.png)

![ethyl 2-[8-(2-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2632188.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)